2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one
Description
2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one is a chiral quinazolinone derivative characterized by a (1R)-configured hydroxyethyl substituent at the 2-position of the dihydroquinazolin-4-one core. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including antioxidant, anticancer, and antihistaminic effects .
Properties
CAS No. |
129893-49-8 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.202 |
IUPAC Name |
2-[(1R)-1-hydroxyethyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)9-11-8-5-3-2-4-7(8)10(14)12-9/h2-6,13H,1H3,(H,11,12,14)/t6-/m1/s1 |
InChI Key |
BMBSGGZMJQTQSO-ZCFIWIBFSA-N |
SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one typically involves several steps. One common synthetic route includes the reaction of an appropriate quinazolinone precursor with a hydroxyethylating agent under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinazolinone derivatives.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone products.
Substitution: Substitution reactions can occur at different positions on the quinazolinone ring, often using halogenating agents or nucleophiles under specific conditions.
Scientific Research Applications
Overview
2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one, a member of the quinazoline family, has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound exhibits a variety of biological activities and serves as a valuable scaffold for the development of novel therapeutic agents.
Chemistry
- Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of more complex molecules. Its structural features allow for various modifications that can lead to derivatives with enhanced properties.
Biology
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes by binding to their active sites. This interaction can disrupt cellular processes and has implications for cancer treatment .
- Anti-Leishmanial Activity : Research indicates that derivatives of this compound exhibit significant anti-leishmanial activity, with IC50 values as low as 0.05 µg/mL against Leishmania species. Molecular docking studies suggest effective interactions with key metabolic proteins in the parasite.
Medicine
- Therapeutic Potential : The compound has been investigated for its potential therapeutic effects, including:
- Anti-inflammatory : It may reduce inflammation through its action on specific pathways.
- Anticancer : Various derivatives have shown cytotoxic effects against multiple human cancer cell lines, including HT29 (colon), U87 (glioblastoma), and MCF-7 (breast) cells .
- Antimicrobial Activities : Its derivatives are being explored for their ability to combat bacterial infections.
Industry
- Material Development : The compound is used in developing new materials and as a precursor for synthesizing various industrial chemicals. Its versatility makes it suitable for applications in polymer science and material engineering.
Case Study 1: Anti-Leishmanial Efficacy
A study focused on two derivatives demonstrated significant anti-leishmanial activity through in vitro assays. Binding affinity studies using molecular docking confirmed strong interactions with Pyridoxal Kinase and Trypanothione Reductase, correlating with observed biological effects.
Case Study 2: TRPM2 Channel Inhibition
Another investigation screened quinazoline derivatives for their ability to inhibit TRPM2 channels using calcium imaging techniques. The results indicated promising inhibitory effects that could lead to therapeutic applications in conditions related to oxidative stress and inflammation .
Mechanism of Action
The mechanism of action of 2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Physicochemical Properties
The 2-position substituent on the quinazolinone ring critically determines physicochemical properties and bioactivity. Key analogs and their characteristics are summarized below:
Table 1: Structural and Physical Comparison of 2-Substituted Quinazolin-4(3H)-ones
*Inferred molecular formula based on structural analysis.
Key Observations :
- Polarity : The target’s hydroxyethyl group confers higher polarity compared to alkyl (e.g., pentyl in compound 8) or aromatic (e.g., naphthalene in 3l) substituents, suggesting improved aqueous solubility.
- Melting Points : Bulkier aromatic substituents (e.g., 3l, 3n) exhibit higher melting points (>170°C) due to crystal packing and intermolecular interactions. The target compound’s smaller substituent may result in a lower melting point, though experimental data are lacking.
Antioxidant Activity
Quinazolinones with electron-donating or hydrogen-bonding substituents often exhibit antioxidant properties. For example:
- Compound 10 (): Features a sulfamoylphenyl group, demonstrating significant radical scavenging activity .
The target’s hydroxyethyl group may act as a hydrogen-bond donor, enhancing radical neutralization compared to non-polar analogs. However, its activity relative to sulfonamide-containing derivatives (e.g., compound 10) remains speculative without direct data.
Anticancer and Other Activities
In contrast, triazoloquinazolinones () exhibit H1-antihistaminic activity, underscoring the scaffold’s versatility . The target compound’s pharmacological profile remains unexplored but could diverge due to its unique substituent.
Biological Activity
2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound exhibits its biological effects primarily through enzyme inhibition and modulation of various signaling pathways. It has been shown to interact with specific molecular targets, leading to:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cell proliferation and inflammation.
- Tubulin Interaction : It binds to tubulin, disrupting microtubule formation, which is crucial for cell division. This mechanism is particularly relevant in cancer therapy.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance:
- Cytotoxicity : The compound was screened against multiple human cancer cell lines (HT29 colon, U87 glioblastoma, MCF-7 breast cancer) and exhibited broad-spectrum cytotoxicity with sub-micromolar potency in several cases .
- Mechanistic Insights : Molecular docking studies suggest that it interacts with the colchicine binding site on tubulin, inhibiting polymerization and leading to G2/M phase cell cycle arrest .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Preliminary results indicate effectiveness against certain bacterial strains and fungi, suggesting potential applications in treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in multiple cancer lines | |
| Enzyme Inhibition | Inhibition of key metabolic pathways | |
| Antimicrobial | Activity against specific bacterial strains |
Case Study: Anticancer Efficacy
In a study involving 57 synthesized quinazolinone derivatives, this compound was highlighted for its potent cytotoxic effects. It demonstrated significant inhibition of tubulin polymerization compared to established drugs like paclitaxel. Notably, it induced cell cycle arrest similar to that seen with nocodazole .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
